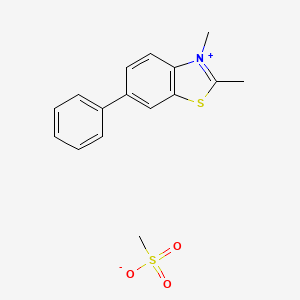![molecular formula C13H27N3O B12541676 Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N'-hexyl-N-methyl- CAS No. 652154-49-9](/img/structure/B12541676.png)
Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N'-hexyl-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N’-hexyl-N-methyl- is a synthetic organic compound with the molecular formula C_12H_26N_2O It is a derivative of urea, where the hydrogen atoms are replaced by various alkyl and imino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N’-hexyl-N-methyl- typically involves the reaction of tert-butyl isocyanide with acetyl chloride, followed by the addition of 1,3-dimethylurea. The reaction is carried out in tetrahydrofuran (THF) as a solvent under nitrogen atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, resulting in the formation of the desired product as a white precipitate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N’-hexyl-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of various substituted urea derivatives.
Aplicaciones Científicas De Investigación
Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N’-hexyl-N-methyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N’-hexyl-N-methyl- involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Urea, N,N’-dimethyl-N’-hexyl-: Similar structure but lacks the imino group.
Urea, N-tert-butyl-N’-methyl-: Contains a tert-butyl group but differs in the alkyl chain length.
Urea, N,N’-diethyl-N’-hexyl-: Similar alkyl chain but different substituents on the nitrogen atoms.
Uniqueness
Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N’-hexyl-N-methyl- is unique due to the presence of the imino group, which imparts distinct chemical reactivity and biological activity
Propiedades
Número CAS |
652154-49-9 |
|---|---|
Fórmula molecular |
C13H27N3O |
Peso molecular |
241.37 g/mol |
Nombre IUPAC |
1-(tert-butyliminomethyl)-3-hexyl-1-methylurea |
InChI |
InChI=1S/C13H27N3O/c1-6-7-8-9-10-14-12(17)16(5)11-15-13(2,3)4/h11H,6-10H2,1-5H3,(H,14,17) |
Clave InChI |
LLZNBVDDIQWMHI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC(=O)N(C)C=NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,12-Dihydrobenzo[a]phenazine-5,6-dithione](/img/structure/B12541600.png)
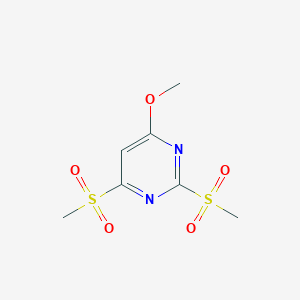
![5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole](/img/structure/B12541610.png)
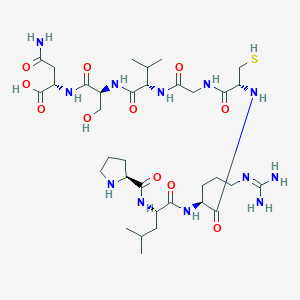
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12541624.png)
![Phenyl{1-[(undec-10-en-1-yl)oxy]cyclohexyl}methanone](/img/structure/B12541627.png)
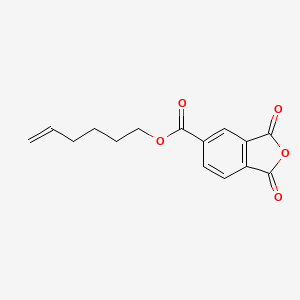
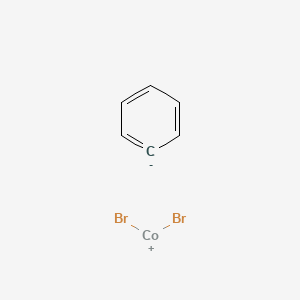
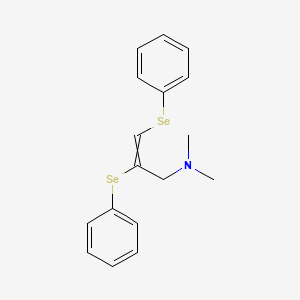
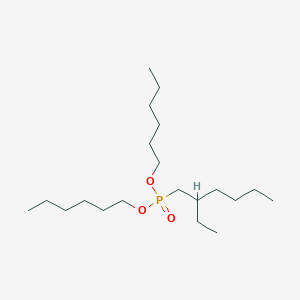
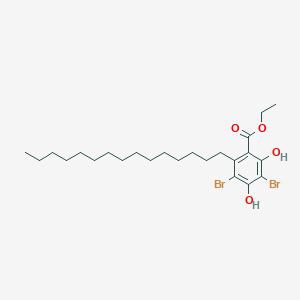
![2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene](/img/structure/B12541664.png)
![7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol](/img/structure/B12541669.png)
